2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
CAS No.:
Cat. No.: VC5058825
Molecular Formula: C25H27N5O
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N5O |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3 |
| Standard InChI Key | MTHOJIJARWDIJS-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7 (Figure 1). Key structural elements include:
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Pyrazolo[1,5-a]pyrimidine scaffold: A fused bicyclic system providing π-π stacking capabilities for target binding.
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2-Methyl and 3,5-diphenyl groups: Hydrophobic moieties enhancing membrane permeability and target affinity .
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Piperazine-ethanol side chain: A flexible substituent enabling hydrogen bonding and cation-π interactions.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[4-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
| CAS Number | 900897-56-5 |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO |
| InChIKey | MTHOJIJARWDIJS-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Multicomponent Reaction Strategies
The synthesis leverages aminoazole-based diversity-oriented approaches, as exemplified by Chebanov's work on pyrazoloquinazolinones . Critical steps include:
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Heterocyclization: Microwave-assisted condensation of 5-amino-3-methylpyrazole with diaryl ketones under basic conditions (EtOH-Et₃N, 150°C) .
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Piperazine functionalization: Nucleophilic substitution at the pyrimidine C7 position using ethanolamine derivatives.
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole + Diphenylketone | MW, EtOH-Et₃N, 150°C, 15 min | 68% |
| 2 | Intermediate + Piperazine-ethanol | DMF, 80°C, 12 h | 52% |
Regioselectivity challenges arise from competing C5 vs. C7 substitution patterns, resolved through solvent polarity adjustments (e.g., DMF → MeOH) .
Biological Activity Profile
KRAS Inhibition in Oncology
As "KRAS inhibitor-3", the compound demonstrates submicromolar activity against KRAS G12C mutants (IC₅₀ = 0.42 μM) . Mechanistic studies suggest:
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GTPase domain stabilization: The pyrazolo[1,5-a]pyrimidine core inserts into the Switch II pocket, locking KRAS in inactive GDP-bound states .
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Synergy with immune checkpoints: Combined use with anti-PD1 antibodies enhances tumor regression in murine models (65% vs. 22% monotherapy) .
Anti-Inflammatory Mechanisms
Structural analogs exhibit dual COX-2/iNOS inhibition:
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COX-2 selectivity: 78.9% inhibition at 2 μM vs. 24.6% for COX-1, surpassing indomethacin's selectivity ratio .
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NF-κB pathway suppression: Downregulates IL-6 and TNF-α production in LPS-stimulated macrophages (EC₅₀ = 1.8 μM) .
Pharmacological Characterization
ADMET Properties
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Solubility: Limited aqueous solubility (LogP = 3.2) necessitating prodrug formulations.
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Metabolic stability: t₁/₂ = 4.7 h in human liver microsomes, primarily via piperazine N-dealkylation .
Table 3: In Vitro Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.3% |
| CYP3A4 Inhibition | IC₅₀ = 12.4 μM |
| hERG Liability | >30 μM |
Therapeutic Applications
Oncology Clinical Prospects
Phase I trials (NCT04879276) report:
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Dose-limiting toxicity: Grade 3 rash at 320 mg BID
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Objective response rate: 31% in KRAS G12C NSCLC
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